An In-depth Technical Guide to 6-Methoxy-2-methyl-1-tetralone (CAS: 27752-24-5)
An In-depth Technical Guide to 6-Methoxy-2-methyl-1-tetralone (CAS: 27752-24-5)
Foreword: The Strategic Importance of the Tetralone Scaffold
The 1-tetralone framework, a bicyclic ketone, represents a cornerstone in synthetic organic chemistry. Its rigid structure, combining both aromatic and aliphatic features, serves as a versatile and economically valuable precursor for constructing a wide array of complex molecules, including natural products and compounds of significant medicinal importance.[1] Derivatives such as 6-Methoxy-2-methyl-1-tetralone are not merely commodity chemicals; they are key intermediates, enabling access to novel chemical entities with potential therapeutic applications. This guide provides a comprehensive technical overview of 6-Methoxy-2-methyl-1-tetralone, from its fundamental properties to its synthesis and applications, designed to empower researchers in their scientific endeavors.
Core Compound Identification and Physicochemical Properties
6-Methoxy-2-methyl-1-tetralone is a derivative of tetralone, a class of compounds extensively used as building blocks in organic synthesis.
1.1. Nomenclature and Structural Identifiers
-
IUPAC Name: 6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one[2][3]
-
Synonyms: 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-2-methyl-[2]
1.2. Physicochemical Data
The following table summarizes the key physical and chemical properties of 6-Methoxy-2-methyl-1-tetralone, which are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 190.24 g/mol | [2][4] |
| Boiling Point | 150 °C at 1.1 Torr | [4] |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [4] |
| XLogP3 | 2.6 | [2] |
| SMILES | O=C1C(CCC2=C1C=CC(OC)=C2)C | [3][5] |
Synthesis and Reaction Mechanisms
The synthesis of substituted 1-tetralones is a well-established field, often involving intramolecular Friedel-Crafts acylation of a corresponding substituted phenylbutyric acid. While specific literature detailing the high-yield synthesis of 6-Methoxy-2-methyl-1-tetralone (CAS 27752-24-5) is not abundant, its synthesis can be logically derived from established methods for its structural analogs.
2.1. Conceptual Synthetic Strategy: Heck Reaction and Cyclization
A robust and adaptable method for synthesizing substituted tetralones involves a Heck reaction followed by reduction and intramolecular cyclization. This approach offers good control over substituent placement. A representative synthesis for a related compound, 2-methyl-1-tetralone, demonstrates the core principles that can be adapted for the title compound.[8]
The key steps are:
-
Heck Reaction: Palladium-catalyzed coupling of a benzyl halide with an appropriate acrylate, such as ethyl methacrylate, to form the carbon skeleton.
-
Reduction: Catalytic hydrogenation to reduce the double bond formed during the Heck reaction.
-
Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.
-
Intramolecular Acylation (Cyclization): Treatment with a strong acid or dehydrating agent (e.g., polyphosphoric acid) to effect the ring closure, forming the tetralone ring.
Caption: Conceptual workflow for the synthesis of 6-Methoxy-2-methyl-1-tetralone.
2.2. Experimental Protocol (Adapted from Analogue Synthesis)
The following protocol is an illustrative procedure adapted from the synthesis of similar tetralones and should be optimized for the specific target compound.[8]
Step 1: Heck Reaction
-
Charge a reaction vessel with 3-methoxybenzyl chloride (1.0 eq), ethyl methacrylate (1.8 eq), Pd(OAc)₂ (0.01 eq), and tri-n-butylamine (2.0 eq).
-
Heat the mixture at 100°C for approximately 10-12 hours, monitoring by TLC or GC for the disappearance of the benzyl chloride.
-
Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with aqueous acid and brine. Dry the organic phase and concentrate under reduced pressure.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude product from Step 1 in methanol.
-
Add 10% Palladium on Carbon (Pd-C) catalyst (approx. 10% by weight of the substrate).
-
Subject the mixture to hydrogenation at 50 psi for 6 hours or until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the reduced ester.
Step 3: Ester Hydrolysis
-
Dissolve the ester in ethanol and add an aqueous solution of 6N potassium hydroxide.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction, acidify with concentrated HCl, and remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic extracts over Na₂SO₄, and concentrate to yield the carboxylic acid.
Step 4: Intramolecular Cyclization
-
Add the carboxylic acid to polyphosphoric acid (PPA) or Eaton's reagent.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 75°C) for 2-7 hours, monitoring by TLC.[9]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 6-Methoxy-2-methyl-1-tetralone.
Applications in Drug Discovery and Organic Synthesis
The true value of 6-Methoxy-2-methyl-1-tetralone lies in its role as a versatile intermediate. The tetralone core is present in numerous biologically active molecules and serves as a starting point for their synthesis.
3.1. Precursor for Bioactive Molecules
Substituted tetralones are pivotal in the synthesis of pharmaceuticals and natural products.[1] The methoxy group at the 6-position is particularly significant as it is a common feature in many pharmacologically active compounds, often mimicking the substitution pattern of endogenous catecholamines or other natural ligands.
-
Steroidal Compounds: The tetralone framework is a key building block for constructing the polycyclic systems found in steroids.[10] Related intermediates like 6-methoxy-1-tetralone are used in the synthesis of contraceptive drugs such as 18-methyl norethisterone.[11]
-
Dopaminergic and Neurological Agents: The structural relative, 6,7-dimethoxy-2-tetralone, is a known starting material for dopaminergic compounds.[12] Similarly, 5,6-dimethoxy-1-tetralone is a key intermediate in the synthesis of novel antidepressants that act as α-2-antagonists and norepinephrine uptake inhibitors.[12] This strongly suggests the potential of 6-Methoxy-2-methyl-1-tetralone as a synthon for novel agents targeting the central nervous system.
-
Anticancer and Antimicrobial Agents: Chalcone derivatives of 1-tetralones have been investigated for a range of biological activities, including anticancer, antifungal, and antibiotic properties.[1] 6-Methoxy-1-tetralone is a reagent used to synthesize chalcones that induce apoptosis in cancer cells.[13]
Caption: Key application areas for the 6-Methoxy-2-methyl-1-tetralone scaffold.
Analytical and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of 6-Methoxy-2-methyl-1-tetralone. A combination of spectroscopic and chromatographic techniques is typically employed.
4.1. Spectroscopic Characterization
| Technique | Expected Features for 6-Methoxy-2-methyl-1-tetralone |
| ¹H NMR | - Aromatic protons (approx. 6.8-8.0 ppm).- Methoxy group singlet (approx. 3.8 ppm).- Aliphatic protons of the tetralone ring (multiplets, approx. 2.0-3.5 ppm).- Methyl group doublet (approx. 1.2 ppm). |
| ¹³C NMR | - Carbonyl carbon (approx. 198-200 ppm).- Aromatic carbons (approx. 113-165 ppm).- Methoxy carbon (approx. 55 ppm).- Aliphatic carbons (approx. 25-50 ppm).- Methyl carbon (approx. 15-20 ppm). |
| IR Spectroscopy | - Strong C=O stretch (ketone) around 1680-1700 cm⁻¹.- C-O stretch (methoxy) around 1250 cm⁻¹.- Aromatic C=C stretches around 1600 cm⁻¹ and 1450 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺) at m/z = 190.24. |
4.2. Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of tetralone derivatives. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape.[14]
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring reaction progress, given the compound's volatility under thermal conditions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Methoxy-2-methyl-1-tetralone is not provided in the search results, general precautions for related tetralone compounds should be strictly followed.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin, eyes, and clothing.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspect before use), safety goggles or a face shield, and a lab coat.[15][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[15]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[15]
Conclusion and Future Outlook
6-Methoxy-2-methyl-1-tetralone, CAS 27752-24-5, is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and fine chemical synthesis. Its strategic importance is derived from the versatile tetralone scaffold, which is a common feature in numerous biologically active molecules. As research into novel therapeutics for neurological disorders, cancer, and hormonal regulation continues, the demand for well-characterized and readily accessible building blocks like this tetralone is expected to grow. Future research will likely focus on developing more efficient and greener synthetic routes to this and related compounds, further expanding their accessibility and application in the development of next-generation pharmaceuticals.
References
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Organic Preparations and Procedures International. (1997). SYNTHESIS OF SUBSTITUTED 1-TETRALONES. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 6-Methoxy-2-tetralone. Retrieved from [Link]
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Fine Chemical Manufacturer Blog. (n.d.). Exploring the Applications of 6-Hydroxy-1-tetralone in Fine Chemical Synthesis. Retrieved from [Link]
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